molecular formula C8H11ClN6 B1446870 9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride CAS No. 1864064-67-4

9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride

Cat. No. B1446870
CAS RN: 1864064-67-4
M. Wt: 226.67 g/mol
InChI Key: LJOQNCPHKIRPLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride” can be analyzed using various spectroscopic techniques. For instance, 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations, can be used to confirm the structures of novel heterocyclic compounds .

Scientific Research Applications

Synthesis of Heterocyclic Amino Acid Derivatives

This compound serves as a precursor in the synthesis of new heterocyclic amino acid derivatives. Through a process known as Aza-Michael addition, it can be used to create functionalized azetidine rings, which are valuable in medicinal chemistry for their bioactivity .

Development of GABA A Receptor Modulators

The structural similarity of this compound to GABA (gamma-aminobutyric acid) makes it a potential candidate for the development of positive allosteric modulators of GABA A receptors. These modulators are crucial in the treatment of neurological disorders such as epilepsy .

Suzuki–Miyaura Cross-Coupling Reactions

In organic chemistry, this compound can be utilized in Suzuki–Miyaura cross-coupling reactions to create novel heterocyclic compounds. This is particularly useful in the diversification of pharmaceutical agents .

Pharmacophore Design

Due to its pharmacophore subunit, 9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride can be used in the design of a wide variety of natural and synthetic products exhibiting diverse biological activities .

Research on Purine Derivatives

As a purine derivative, this compound is at the center of research due to its potential applications in various fields, including pharmacology and biochemistry. It can be used to study the biological functions of purines and their role in cellular processes.

properties

IUPAC Name

9-(azetidin-3-yl)purin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6.ClH/c9-7-6-8(12-3-11-7)14(4-13-6)5-1-10-2-5;/h3-5,10H,1-2H2,(H2,9,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOQNCPHKIRPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=NC3=C(N=CN=C32)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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